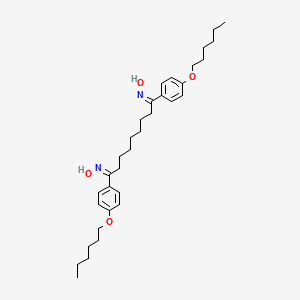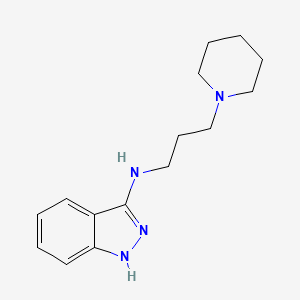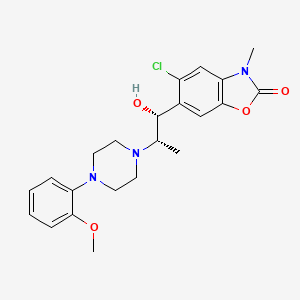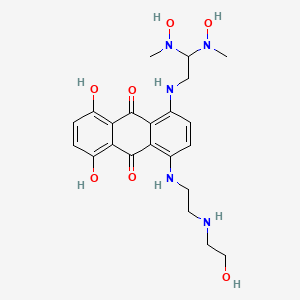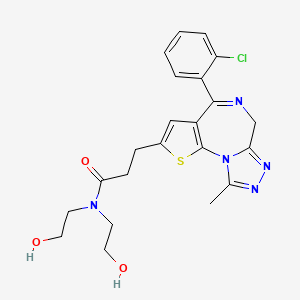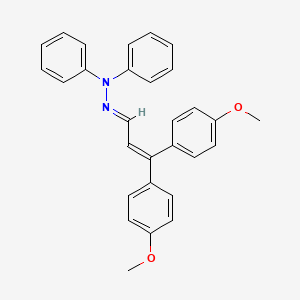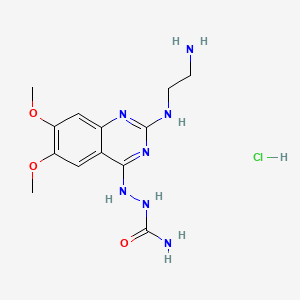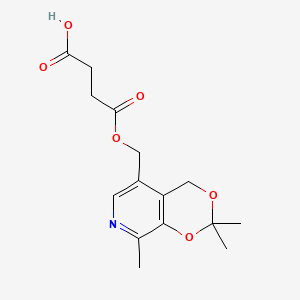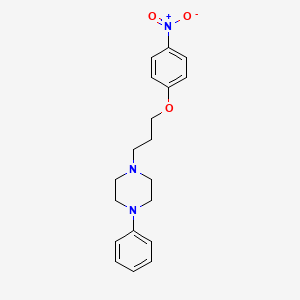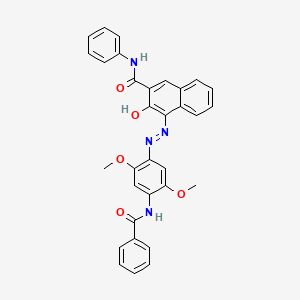
3'-Hydroxyflavanone, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxyflavanone, ®- is a monohydroxyflavanone where the hydroxy group is located at the 3’ position of the flavanone structure. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxyflavanone, ®- can be achieved through several methods. One common synthetic route involves the oxidative cyclization of chalcones. The Algar-Flynn-Oyamada reaction is a well-known method where a chalcone undergoes oxidative cyclization to form a flavonol . Another method involves the biocatalytic synthesis using recombinant Escherichia coli cells expressing specific genes, which can convert flavanones to hydroxylated flavones .
Industrial Production Methods
Industrial production of 3’-Hydroxyflavanone, ®- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and engineered microorganisms is also explored for more sustainable and efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Hydroxyflavanone, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can convert 3’-Hydroxyflavanone to other oxidized flavonoid derivatives.
Reduction: Reduction reactions can modify the flavanone structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the flavanone structure, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated flavonoids, which can exhibit different biological activities and properties. For example, the oxidation of 3’-Hydroxyflavanone can lead to the formation of flavonols, which are known for their strong antioxidant properties .
Applications De Recherche Scientifique
3’-Hydroxyflavanone, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Medicine: Research explores its potential therapeutic applications in treating various diseases, including cancer and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 3’-Hydroxyflavanone, ®- involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by deregulating cell cycle progression and triggering apoptosis. This involves the upregulation of p53 and p21 proteins and the downregulation of cyclin D1, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
3’-Hydroxyflavanone, ®- can be compared with other similar compounds, such as:
Taxifolin (Dihydroquercetin): Known for its strong antioxidant and hepatoprotective activities.
Aromadedrin (Dihydrokaempferol): Exhibits antioxidant and anti-inflammatory properties.
Engeletin (Dihydrokaempferol-3-rhamnoside): Known for its potential health benefits and presence in various plants.
These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, highlighting the unique properties of 3’-Hydroxyflavanone, ®-.
Propriétés
Numéro CAS |
1030267-21-0 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(2R)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2/t15-/m1/s1 |
Clé InChI |
JVSPTYZZNUXJHN-OAHLLOKOSA-N |
SMILES isomérique |
C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
SMILES canonique |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12715824.png)
